4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole
Overview
Description
4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenylthio group, two methyl groups, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound “4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole” are currently unknown. This compound is part of a larger class of molecules known as pyrazoles, which have been found to exhibit diverse biological activities . .
Mode of Action
Pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact mode of action for this specific compound would require further investigation.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to interact with various biochemical pathways, depending on their specific structures and targets
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would require further investigation.
Biochemical Analysis
Biochemical Properties
Similar compounds have shown promising antimicrobial and anticancer activities
Cellular Effects
Related compounds have shown to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies of similar compounds have shown good docking scores within the binding pocket of selected proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.
Introduction of the Bromophenylthio Group: The bromophenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-bromothiophenol with the pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenylthio group can be reduced to a phenylthio group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is used in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Boronic acid derivatives, palladium catalysts.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenylthio derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)thiazol-2-amine: Another compound with a bromophenyl group, but with a thiazole ring instead of a pyrazole ring.
3,5-dimethyl-1-phenyl-1H-pyrazole: A simpler pyrazole derivative without the bromophenylthio group.
Uniqueness
4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole is unique due to the presence of both the bromophenylthio group and the pyrazole ring, which confer specific chemical reactivity and potential biological activities not found in simpler or structurally different compounds.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-3,5-dimethyl-1-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-12-17(21-16-10-8-14(18)9-11-16)13(2)20(19-12)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCWTOPKFPZLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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